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Compound of Interest

Compound Name: Celgosivir

Cat. No.: B1668368 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Celgosivir and other prominent glucosidase inhibitors, focusing on

their antiviral activity. The information is supported by experimental data to aid in the evaluation

of these compounds for antiviral research and development.

Glucosidase inhibitors, a class of compounds that interfere with the function of host

glucosidase enzymes, have emerged as a promising avenue for broad-spectrum antiviral

therapies. By targeting host cellular machinery rather than viral components, these inhibitors

offer a higher barrier to the development of viral resistance. This guide delves into the

comparative efficacy of Celgosivir, a prodrug of castanospermine, against other notable

glucosidase inhibitors such as its parent compound, castanospermine, and miglustat (N-

butyldeoxynojirimycin).

Mechanism of Action: Disrupting the Viral
Glycoprotein Folding
The primary antiviral mechanism of glucosidase inhibitors lies in their ability to disrupt the

proper folding of viral envelope glycoproteins.[1] These glycoproteins are crucial for viral entry,

assembly, and egress. The process begins in the endoplasmic reticulum (ER) where nascent

viral glycoproteins undergo N-linked glycosylation. Host enzymes, specifically ER α-

glucosidases I and II, sequentially trim terminal glucose residues from these glycans. This

trimming is a critical step for the glycoprotein to interact with chaperones like calnexin and

calreticulin, which mediate correct folding.[2]
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Glucosidase inhibitors, being structural mimics of glucose, competitively inhibit ER α-

glucosidases I and II.[3] This inhibition leads to the accumulation of improperly folded

glycoproteins with unprocessed glycans.[4] These misfolded proteins are often retained in the

ER and targeted for degradation, ultimately reducing the production of infectious viral particles.

[5]
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Mechanism of glucosidase inhibitors.

Comparative Antiviral Activity
The antiviral efficacy of glucosidase inhibitors is typically quantified by their 50% effective

concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration

of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50)

is also determined to assess the drug's toxicity to host cells. A higher selectivity index (SI =

CC50/EC50) indicates a more favorable therapeutic window.

Table 1: In Vitro Antiviral Activity against Dengue Virus
(DENV)
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Compound
Virus
Serotype

Cell Line
EC50 / IC50
(µM)

CC50 (µM)
Selectivity
Index (SI)

Celgosivir
DENV-1, 2, 3,

4
Vero < 0.7[3] > 1000[6] > 1428

DENV-2 Vero 0.2[3] > 1000[6] > 5000

Castanosper

mine
DENV-2 Huh-7 ~50[2] > 500[2] > 10

Miglustat DENV-2 Vero
Not widely

reported

Not widely

reported

Not widely

reported

Table 2: In Vitro Antiviral Activity against Human
Immunodeficiency Virus (HIV)

Compound Virus Strain Cell Line IC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Celgosivir HIV-1 Not specified 2.0 ± 2.3[3] Not specified Not specified

Castanosper

mine
HIV-1 Not specified

Not widely

reported
Not specified Not specified

Miglustat HIV-1 Not specified
Not widely

reported
Not specified Not specified

Table 3: In Vitro Antiviral Activity against Hepatitis C
Virus (HCV) (surrogate models)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/Celgosivir.html
https://scispace.com/pdf/the-iminosugars-celgosivir-castanospermine-and-uv-4-inhibit-257t1bahop.pdf
https://www.medchemexpress.com/Celgosivir.html
https://scispace.com/pdf/the-iminosugars-celgosivir-castanospermine-and-uv-4-inhibit-257t1bahop.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6583763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6583763/
https://www.medchemexpress.com/Celgosivir.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Virus Model Assay IC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Celgosivir BVDV Plaque Assay 16[3] Not specified Not specified

BVDV
Cytopathic

Effect
47[3] Not specified Not specified

Castanosper

mine
BVDV Not specified

Not widely

reported
Not specified Not specified

Miglustat BVDV Not specified
Not widely

reported
Not specified Not specified

Table 4: In Vitro Antiviral Activity against SARS-CoV-2
Compound Cell Line EC50 (µM) CC50 (µM)

Selectivity
Index (SI)

Celgosivir Vero E6 1 ± 0.2[7] > 100[6] > 100

Castanospermin

e
Vero E6 Not specified > 100[6] Not specified

Miglustat Vero E6 41 ± 22[8] > 1000[1] > 24

Calu-3 80.5 ± 23[1] > 1000[1] > 12

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key antiviral assays used to evaluate glucosidase

inhibitors.

Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus particles and assessing the

efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral compound that reduces the number of

viral plaques by 50% (IC50).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.medchemexpress.com/Celgosivir.html
https://www.medchemexpress.com/Celgosivir.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11721942/
https://scispace.com/pdf/the-iminosugars-celgosivir-castanospermine-and-uv-4-inhibit-257t1bahop.pdf
https://scispace.com/pdf/the-iminosugars-celgosivir-castanospermine-and-uv-4-inhibit-257t1bahop.pdf
https://www.researchgate.net/publication/341485373_Repurposing_of_Miglustat_to_inhibit_the_coronavirus_Severe_Acquired_Respiratory_Syndrome_SARS-CoV-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8144969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8144969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8144969/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Vero E6 cells (or other susceptible cell line)

6-well plates

Virus stock (e.g., SARS-CoV-2, Dengue virus)

Growth medium (e.g., DMEM with 10% FBS)

Overlay medium (e.g., growth medium with 1.5% carboxymethylcellulose (CMC) or low-

melting-point agarose)

Test compound (e.g., Celgosivir) at various concentrations

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 10% formalin)

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent

monolayer the following day.

Compound Preparation: Prepare serial dilutions of the test compound in growth medium.

Infection: When cells are confluent, remove the growth medium and infect the monolayer

with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1

hour at 37°C to allow for viral adsorption.

Treatment: After the incubation period, remove the viral inoculum and wash the cells twice

with PBS.

Overlay: Add the overlay medium containing the different concentrations of the test

compound to each well. A control well with no compound should also be included.
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Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque

formation (typically 3-7 days, depending on the virus).

Fixation and Staining: After the incubation period, fix the cells with the fixative solution for at

least 30 minutes. Remove the overlay and the fixative, and then stain the cell monolayer with

crystal violet solution for 15-30 minutes.

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number

of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration relative to the virus control. The IC50 value is determined by plotting the

percentage of inhibition against the compound concentration and fitting the data to a dose-

response curve.[9][10]

Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral

compound.

Objective: To quantify the reduction in the production of infectious progeny virus in the

presence of an antiviral compound.

Materials:

Susceptible cell line

24-well plates

Virus stock

Growth medium

Test compound at various concentrations

Trizol reagent (for RNA extraction) or materials for TCID50 assay

Procedure:
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Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a high

multiplicity of infection (MOI) to ensure all cells are infected.

Treatment: After viral adsorption, remove the inoculum, wash the cells, and add fresh

medium containing serial dilutions of the test compound.

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for

secreted virus) and/or the cells (for cell-associated virus).

Quantification of Viral Yield: The amount of infectious virus in the harvested samples is then

quantified using a standard titration method, such as a plaque assay or a 50% tissue culture

infectious dose (TCID50) assay. Alternatively, viral RNA can be quantified using RT-qPCR.

Data Analysis: The viral titers from the treated samples are compared to the untreated

control to determine the extent of inhibition. The EC50 value can be calculated from the

dose-response curve.[11][12]

Cytopathic Effect (CPE) Inhibition Assay
This assay is often used for high-throughput screening of antiviral compounds and measures

the ability of a compound to protect cells from virus-induced cell death.

Objective: To determine the concentration of an antiviral compound that protects 50% of cells

from virus-induced CPE (EC50).

Materials:

Susceptible cell line

96-well plates

Virus stock

Growth medium

Test compound at various concentrations
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)

Procedure:

Cell Seeding: Seed cells in 96-well plates.

Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by

the addition of a viral inoculum that causes significant CPE within a few days. Include cell-

only controls (no virus, no compound) and virus-only controls (no compound).

Incubation: Incubate the plates at 37°C until CPE is clearly visible in the virus-only control

wells (typically 3-5 days).

Measurement of Cell Viability: Add the cell viability reagent to all wells according to the

manufacturer's instructions. This reagent measures a parameter indicative of cell health,

such as ATP levels or metabolic activity.

Data Analysis: Read the plate using a luminometer or spectrophotometer. The percentage of

CPE inhibition is calculated for each compound concentration relative to the cell and virus

controls. The EC50 is determined from the dose-response curve.[13][14]

Conclusion
Celgosivir has demonstrated potent in vitro antiviral activity against a range of enveloped

viruses, often exhibiting greater efficacy than its parent compound, castanospermine. Its

mechanism of action, targeting host ER α-glucosidases, makes it a compelling candidate for

further investigation as a broad-spectrum antiviral agent. However, clinical trial results for

Celgosivir in dengue fever have been mixed, highlighting the complexities of translating in

vitro efficacy to clinical success.[15] Miglustat, an approved drug for certain metabolic

disorders, also shows antiviral activity, albeit generally at higher concentrations than

Celgosivir.

The data presented in this guide underscore the potential of glucosidase inhibitors as a class of

host-targeted antivirals. Further research, including detailed structure-activity relationship

studies and the development of more potent and selective second-generation inhibitors, is

warranted to fully realize the therapeutic potential of this class of compounds. The experimental
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protocols provided herein offer a foundation for the standardized evaluation of these and other

novel antiviral candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668368#celgosivir-versus-other-glucosidase-
inhibitors-for-antiviral-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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